molecular formula C28H39N3O4 B2927362 N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-66-8

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2927362
CAS RN: 872855-66-8
M. Wt: 481.637
InChI Key: QMJVTTZTOBTUJV-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as CDIM-8, is a small molecule compound that has been studied for its potential therapeutic applications. CDIM-8 is a derivative of the indole-2-carboxamide family of compounds, which have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Analytical Characterization

  • Cyclopenta[c]pyridine Derivatives Synthesis : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate has been used in reactions leading to the synthesis of novel heterocyclic compounds, demonstrating the versatility of morpholine derivatives in organic synthesis (Dotsenko et al., 2008).

  • Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species, showcasing the potential of morpholine derivatives in developing new antifungal treatments (Bardiot et al., 2015).

Medicinal Chemistry Research

  • Bridged Bicyclic Morpholines as Building Blocks : The synthesis of bicyclic morpholine derivatives highlights their importance in medicinal chemistry for creating structurally complex and pharmacologically relevant compounds (Walker et al., 2012).

  • Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, involving morpholine derivatives, have been studied for their activity on the cannabinoid receptor, indicating the utility of morpholine frameworks in the design of receptor-specific ligands (D'ambra et al., 1992).

Heterocyclic Compounds Synthesis

  • Oxindole and Indole Spirocyclic Alkaloids : Advances in the synthesis of spirocyclic indoline natural products, including methods for creating spirocyclic chiral centers, demonstrate the role of morpholine derivatives in synthesizing complex natural products and pharmaceuticals (Trost & Brennan, 2009).

properties

IUPAC Name

N-cyclododecyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O4/c32-26(30-16-18-35-19-17-30)21-31-20-24(23-14-10-11-15-25(23)31)27(33)28(34)29-22-12-8-6-4-2-1-3-5-7-9-13-22/h10-11,14-15,20,22H,1-9,12-13,16-19,21H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJVTTZTOBTUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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